7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as TAK-659 and belongs to the class of compounds known as kinase inhibitors.
Mécanisme D'action
TAK-659 inhibits the activity of kinases by binding to their active site and preventing them from phosphorylating their substrates. This leads to the inhibition of downstream signaling pathways, ultimately resulting in the suppression of immune responses and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that TAK-659 can effectively inhibit B-cell receptor signaling and reduce the production of pro-inflammatory cytokines. Additionally, the compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments, including its potent inhibitory activity against multiple kinases, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancer cells. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of TAK-659. One potential area of research is the development of TAK-659 as a therapeutic agent for the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Another potential area of research is the investigation of TAK-659 as a therapeutic agent for the treatment of various types of cancer, including lymphoma and leukemia. Additionally, further studies are needed to determine the safety and efficacy of TAK-659 in humans, and to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, TAK-659 is a promising compound that has been extensively studied in scientific research for its potential as a therapeutic agent. The compound has been shown to inhibit the activity of several kinases, making it a promising candidate for the treatment of various diseases. While TAK-659 has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in humans, and to optimize its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of TAK-659 involves the reaction of 7-chloro-4-aminoquinoline with 4-(trifluoromethoxy)aniline in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields TAK-659 as a white solid. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in scientific research for its potential as a therapeutic agent. The compound has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3. This makes it a promising candidate for the treatment of various diseases, including autoimmune disorders, cancer, and inflammatory diseases.
Propriétés
IUPAC Name |
7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-10-1-6-13-14(7-8-21-15(13)9-10)22-11-2-4-12(5-3-11)23-16(18,19)20/h1-9H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAURKNHTQRPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.